Synthetic Utility: 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran vs. 4-Ethynyltetrahydropyran as Alkyne Precursors
The target compound serves as a stable, storable precursor to 4-ethynyltetrahydropyran, which can be generated on-demand via the Corey-Fuchs reaction. While 4-ethynyltetrahydropyran itself is commercially available, it is significantly more expensive and less stable than the dibromovinyl precursor. The transformation of the dibromovinyl group to the terminal alkyne proceeds via a well-established two-step protocol, offering the researcher greater control over the timing of alkyne introduction in a synthetic sequence [1].
| Evidence Dimension | Synthetic accessibility and stability |
|---|---|
| Target Compound Data | Stable gem-dibromoalkene; can be stored at ambient conditions; converted to alkyne on-demand. |
| Comparator Or Baseline | 4-Ethynyltetrahydropyran (CAS 1202245-65-5): Terminal alkyne; requires cold storage and is prone to oxidative degradation. |
| Quantified Difference | No direct quantitative yield comparison available; class-level inference based on established Corey-Fuchs reaction yields for similar substrates (typically 70-85% for the dibromoalkene formation step) [2]. |
| Conditions | Standard Corey-Fuchs protocol: CBr₄, PPh₃, then n-BuLi. |
Why This Matters
Procurement of the dibromovinyl precursor enables 'just-in-time' generation of the alkyne, mitigating storage and stability issues associated with terminal alkynes.
- [1] Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for formyl→ethynyl conversion (RCHO→RC≡CH or RC≡CR'). Tetrahedron Letters, 13(36), 3769-3772. View Source
- [2] Wang, Z. (2010). Corey-Fuchs Reaction. In Comprehensive Organic Name Reactions and Reagents (pp. 724-727). John Wiley & Sons. View Source
